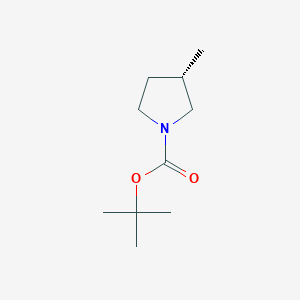![molecular formula C10H10ClN3 B2807654 2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine CAS No. 861207-54-7](/img/structure/B2807654.png)
2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole derivatives can be prepared using various synthetic routes. For instance, a series of imidazole derivatives were prepared by the Mannich base technique using a Cu (II) catalyst . The Cu (phen)Cl2 catalyst was found to be more effective than other methods .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It is highly soluble in water and other polar solvents .Scientific Research Applications
Design and Synthesis of Selective Inhibitors
Compounds with tri- and tetra-substituted imidazole scaffolds, including those similar to 2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine, are known for their roles as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. This enzyme is crucial for proinflammatory cytokine release, and its inhibition has significant implications for the treatment of various inflammatory conditions. The design, synthesis, and activity studies of these inhibitors draw on the complex interaction between small organic ligands and the ATP binding pocket of the p38 MAP kinase. These inhibitors aim to achieve high binding selectivity and potency by replacing ATP and occupying specific hydrophobic pockets within the enzyme (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Heterocyclic N-Oxide Molecules in Organic Synthesis and Drug Applications
The versatility of heterocyclic N-oxide derivatives, such as those derived from pyridine, indazole, and imidazole, underscores their importance in organic synthesis, catalysis, and medicinal chemistry. These compounds serve as key intermediates in the formation of metal complexes, catalyst design, asymmetric synthesis, and the development of drugs with anticancer, antibacterial, and anti-inflammatory activities. The research underscores the significant potential of these molecules in advancing chemistry and pharmacology (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).
Pyridine Derivatives in Medicinal Chemistry and Chemosensing
Pyridine derivatives are pivotal in various domains, including medicinal chemistry, where they exhibit a broad spectrum of biological activities. These activities range from antimicrobial to anticancer properties. Moreover, pyridine-based compounds have been employed as effective chemosensors for detecting various ions and molecules, demonstrating their utility in analytical chemistry and environmental monitoring. This highlights the compound's significance in developing new therapeutic agents and diagnostic tools (Abu-Taweel, Ibrahim, Khan, Al-Saidi, Alshamrani, Alhumaydhi, & Alharthi, 2022).
Antimicrobial Triclosan and Environmental By-Products
While not directly related to 2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine, research on triclosan (TCS) and its environmental by-products offers insights into the broader implications of synthetic organic compounds on health and the environment. TCS's occurrence, degradation, and potential transformation into more toxic compounds underline the necessity for careful consideration of the environmental impact of synthetic chemicals. This research emphasizes the importance of sustainable chemistry and the development of compounds with minimal adverse environmental effects (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
properties
IUPAC Name |
2-chloro-5-[(2-methylimidazol-1-yl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-8-12-4-5-14(8)7-9-2-3-10(11)13-6-9/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQJHHQYHBXODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820503 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

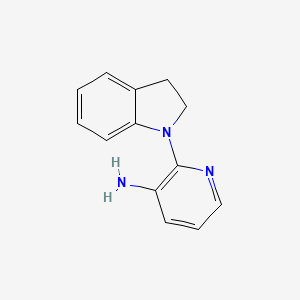
![ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate](/img/structure/B2807573.png)
![N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2807577.png)

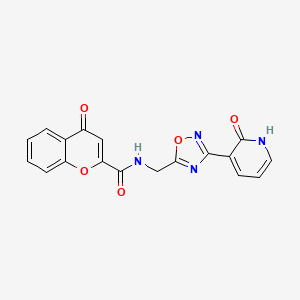
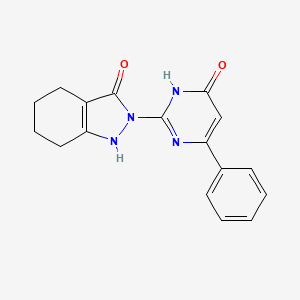
![3-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2807582.png)
![2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid](/img/structure/B2807584.png)
![2-[2-(4-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2807585.png)
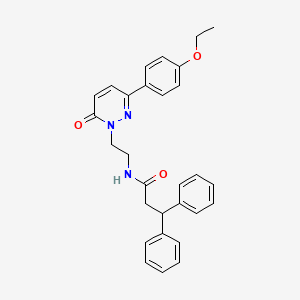
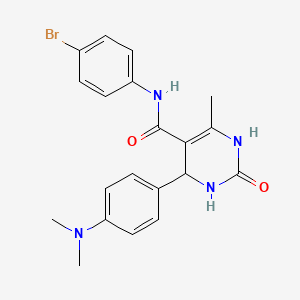
![N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide](/img/structure/B2807589.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2807590.png)
